molecular formula C15H22S2 B8537764 2,4,4-Trimethylpent-2-yl dithiobenzoate CAS No. 201611-86-1

2,4,4-Trimethylpent-2-yl dithiobenzoate

Cat. No.: B8537764
CAS No.: 201611-86-1
M. Wt: 266.5 g/mol
InChI Key: WTJNIKFLROSWDK-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpent-2-yl dithiobenzoate is a dithiobenzoate-based reversible addition-fragmentation chain transfer (RAFT) agent used in controlled radical polymerization. Its structure comprises a dithiobenzoate functional group (-SC(=S)Ph) and a branched alkyl chain (2,4,4-trimethylpent-2-yl), which influences its solubility, stability, and chain-transfer efficiency. RAFT agents like this enable precise control over polymer molecular weight, dispersity, and architecture, making them critical in synthesizing block copolymers and functional polymers .

Properties

CAS No.

201611-86-1

Molecular Formula

C15H22S2

Molecular Weight

266.5 g/mol

IUPAC Name

2,4,4-trimethylpentan-2-yl benzenecarbodithioate

InChI

InChI=1S/C15H22S2/c1-14(2,3)11-15(4,5)17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

WTJNIKFLROSWDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)SC(=S)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Dithiobenzoate Derivatives

Dithiobenzoate RAFT agents vary in their substituents, which modulate reactivity and performance:

Compound Substituent Effects Polymerization Rate (Example) Polydispersity Index (Đ) Key Findings
2-Cyano-2-propyl dithiobenzoate (CPDB) Cyano-isopropyl group enhances radical stability. Moderate (1 h for TFEMA polymerization) 1.07–1.45 Stable chain-ends ensure controlled polymerization kinetics in n-tetradecane .
4-Cyano-1-hydroxylpent-4-yl dithiobenzoate Hydroxyl and cyano groups improve solubility and chain-transfer efficiency. Slow (16 h for MMA polymerization) 1.07 (low Đ) Achieves quantitative yields and low dispersity in PMMA synthesis .
2-Cyano-2-propyl 4-methoxydithiobenzoate (CPMODB) Methoxy substituent on the benzene ring accelerates photopolymerization. 3–4× faster than unsubstituted analogs <1.30 Enhanced rate due to electronic effects promoting radical fragmentation .
Benzyl dithiobenzoate Benzyl group increases hydrophobicity. Not reported 1.3–1.5 Effective in thin-film modifications for biomedical applications .

Key Insights :

  • Electron-withdrawing groups (e.g., cyano) stabilize the dithiobenzoate radical, improving control over polymerization .
  • Aromatic substituents (e.g., methoxy) enhance reactivity via resonance effects, as seen in CPMODB .
  • Hydrophilic groups (e.g., hydroxyl) improve compatibility with polar monomers .

Comparison with Other RAFT Agent Classes

Dithiobenzoates are compared to trithiocarbonates and xanthates, which differ in their thiocarbonylthio structures:

RAFT Agent Class Structure Equilibrium Constant (Keq) Polymerization Control Selectivity in Catalysis
Dithiobenzoate -SC(=S)Ph 10⁻⁶–10⁻⁷ (experimental) High control for acrylates and methacrylates Low activation with zinc-porphyrin
Trithiocarbonate -SC(=S)S- 10⁻³–10⁻⁴ Moderate control for styrenes High activation with zinc-porphyrin
Xanthate -OC(=S)S- 10⁻²–10⁻³ Limited control for acrylates Inactive under most catalytic conditions

Key Insights :

  • Dithiobenzoates exhibit superior control over acrylate polymerizations compared to xanthates and trithiocarbonates due to favorable fragmentation kinetics .
  • Trithiocarbonates are selectively activated by zinc-porphyrin catalysts, suggesting applications in enzyme-mimetic systems .
  • Experimental Keq values for dithiobenzoates are 6 orders of magnitude lower than theoretical predictions, indicating unresolved mechanistic complexities .

Stability and Functionalization

  • Thermal Stability : Dithiobenzoates generally degrade above 90°C, limiting high-temperature applications. Substituted derivatives (e.g., CPMODB) show improved stability under UV irradiation .
  • Chain-End Functionality : Dithiobenzoates enable ω-end functionalization (e.g., thiazolidine-2-thione or isobutyronitrile groups), facilitating post-polymerization modifications .
  • NMR Monitoring : In situ ¹H NMR reveals dynamic changes in dithiobenzoate species during polymerization, correlating with reaction progress and stability .

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